molecular formula C8H10N2O3 B13181924 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid

1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13181924
M. Wt: 182.18 g/mol
InChI Key: PGYWEQIPESPBEW-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid is a chemical compound that features an oxolane ring attached to an imidazole ring, with a carboxylic acid functional group at the fourth position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolane derivatives with imidazole carboxylic acid precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a triazole ring instead of an imidazole ring.

    Oxolan-3-yl methanesulfonate: Contains an oxolane ring but with a methanesulfonate group.

Uniqueness

1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of an oxolane ring and an imidazole ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-(oxolan-3-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c11-8(12)7-3-10(5-9-7)6-1-2-13-4-6/h3,5-6H,1-2,4H2,(H,11,12)

InChI Key

PGYWEQIPESPBEW-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C=C(N=C2)C(=O)O

Origin of Product

United States

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